molecular formula C13H16O2 B14243638 2-Ethoxy-1-phenylpent-4-en-1-one CAS No. 496861-00-8

2-Ethoxy-1-phenylpent-4-en-1-one

Katalognummer: B14243638
CAS-Nummer: 496861-00-8
Molekulargewicht: 204.26 g/mol
InChI-Schlüssel: GVXCOMNJCSKKJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-1-phenylpent-4-en-1-one is an organic compound with the molecular formula C13H16O2 It is a β,γ-unsaturated ketone, characterized by the presence of an ethoxy group and a phenyl group attached to a pentenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Ethoxy-1-phenylpent-4-en-1-one can be synthesized through various methods. One common approach involves the reaction of 1-phenyl-1-penten-4-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-1-phenylpent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-1-phenylpent-4-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.

Wirkmechanismus

The mechanism of action of 2-ethoxy-1-phenylpent-4-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, but its reactivity with nucleophiles is a key aspect of its mechanism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Phenylpent-4-en-1-one: Lacks the ethoxy group, making it less reactive in certain substitution reactions.

    2-Ethoxy-1-phenylbut-3-en-1-one: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.

    2-Methoxy-1-phenylpent-4-en-1-one: Contains a methoxy group instead of an ethoxy group, leading to differences in reactivity and solubility.

Uniqueness

2-Ethoxy-1-phenylpent-4-en-1-one is unique due to the presence of both an ethoxy group and a phenyl group on a pentenone backbone. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

496861-00-8

Molekularformel

C13H16O2

Molekulargewicht

204.26 g/mol

IUPAC-Name

2-ethoxy-1-phenylpent-4-en-1-one

InChI

InChI=1S/C13H16O2/c1-3-8-12(15-4-2)13(14)11-9-6-5-7-10-11/h3,5-7,9-10,12H,1,4,8H2,2H3

InChI-Schlüssel

GVXCOMNJCSKKJF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(CC=C)C(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.